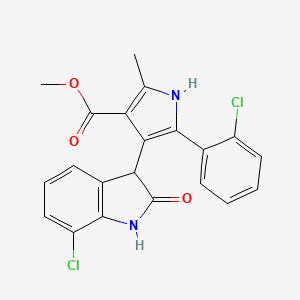

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Its structure features a 7-chloro-substituted dihydroindole-2-one core fused with a 2-chlorophenyl-decorated pyrrole ring and a methyl ester group at position 3. Pyrrole-indole hybrids are of interest due to their bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula |

C21H16Cl2N2O3 |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C21H16Cl2N2O3/c1-10-15(21(27)28-2)17(19(24-10)11-6-3-4-8-13(11)22)16-12-7-5-9-14(23)18(12)25-20(16)26/h3-9,16,24H,1-2H3,(H,25,26) |

InChI Key |

NOPNTKBBQXQAPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2Cl)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for research in pharmacology and medicinal applications.

- Molecular Formula : C22H19ClN2O4

- Molecular Weight : 410.85 g/mol

- CAS Number : 1144444-56-3

Structural Characteristics

The compound features:

- A pyrrole ring substituted with a carboxylate group.

- An indole moiety that enhances its biological activity.

- Chloro and methoxy groups that increase lipophilicity, influencing interactions with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These properties are often assessed using lipid peroxidation tests, where the compound demonstrated significant inhibition compared to standard antioxidants like Trolox. The antioxidant activity is crucial for mitigating oxidative stress-related diseases .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have indicated that derivatives of this compound can effectively modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

3. Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. This is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

The biological activities are believed to be mediated through:

- Modulation of enzyme activity.

- Interaction with specific receptors involved in inflammatory and apoptotic pathways.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. A study evaluated the antimicrobial effects of related pyrrole derivatives against various bacterial strains and fungi, revealing that the introduction of specific functional groups (like methoxy) can enhance their efficacy.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 18 | 14 |

| Methyl 4-(7-chloro...) | 20 | 16 |

This data suggests that methyl 4-(7-chloro...) possesses promising antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Potential Anticancer Activity

Pyrrole derivatives have been studied for their anticancer properties. The structural features of methyl 4-(7-chloro...) allow it to interact with biological targets involved in cancer cell proliferation. Molecular docking studies indicate favorable binding affinities with key enzymes associated with cancer progression.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of pyrrole derivatives, including methyl 4-(7-chloro...), and tested them against Gram-positive and Gram-negative bacteria.

- Results showed that the compound exhibited superior antibacterial activity compared to traditional antibiotics, indicating its potential as a new therapeutic agent .

- Anticancer Research :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other pyrrole derivatives, such as:

- Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (5g) (): This analogue replaces the dihydroindole-2-one moiety with an amino-substituted chlorophenyl group.

- Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate (7f) (): This derivative substitutes the pyrrole-indole framework with an oxazole ring, altering electronic properties and steric bulk. The cyclopropylmethyl group in 7f may confer metabolic stability compared to the 2-chlorophenyl group in the main compound .

Pharmacological and Physicochemical Properties

- Bioactivity: While specific data for the main compound is unavailable, pyrrole-indole hybrids are known for kinase inhibition and antimicrobial activity. The 2-chlorophenyl group may enhance lipophilicity and membrane penetration compared to 5g’s amino substituent .

- Solubility and Stability : The methyl ester in the main compound likely improves solubility in organic solvents relative to 7f’s oxazole-methyl group. However, the dihydroindole-2-one core may introduce hydrolytic instability under acidic/basic conditions .

Research Findings and Analysis

Advantages of Structural Design

- The dual chloro-substitution (7-Cl-indole and 2-Cl-phenyl) in the main compound may synergistically enhance target binding affinity, as seen in chlorinated bioactive molecules.

- The Fe3O4@NCs–PA catalyst used for 5g () demonstrates the feasibility of sustainable synthesis for similar pyrroles, suggesting scalability for the main compound .

Q & A

Q. How to resolve discrepancies between calculated (DFT) and experimental (XRD) bond lengths?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.